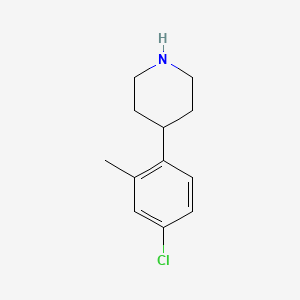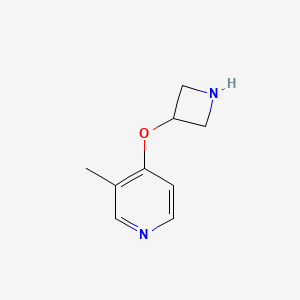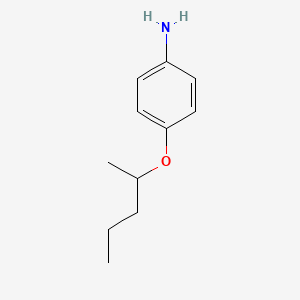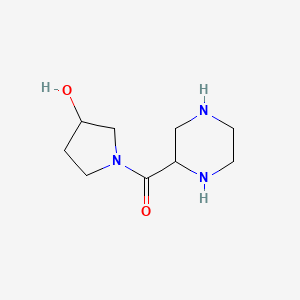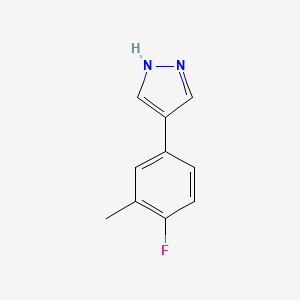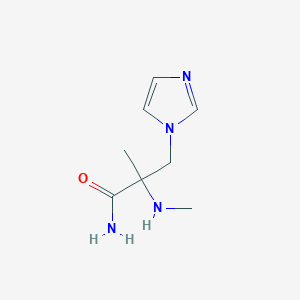
3-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide is an organic compound that features an imidazole ring, a methyl group, and a methylamino group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Formation of the Propanamide Backbone: The propanamide backbone can be synthesized through the reaction of an appropriate acyl chloride with an amine.
Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the propanamide backbone.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced imidazole or amine derivatives.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Industry: It is investigated for its potential use as a catalyst or intermediate in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the methylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Imidazol-1-yl)-2-methylpropanamide: Lacks the methylamino group, which may affect its binding affinity and specificity.
2-Methyl-2-(methylamino)propanamide: Lacks the imidazole ring, which may reduce its ability to interact with metal ions in enzyme active sites.
3-(1H-Imidazol-1-yl)propanamide: Lacks both the methyl and methylamino groups, which may affect its overall chemical reactivity and biological activity.
Uniqueness
3-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide is unique due to the presence of both the imidazole ring and the methylamino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-2-methyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-8(10-2,7(9)13)5-12-4-3-11-6-12/h3-4,6,10H,5H2,1-2H3,(H2,9,13) |
Clave InChI |
HLSAUXCSQIZNJB-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CN=C1)(C(=O)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


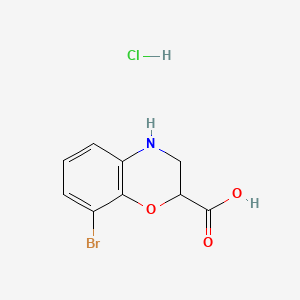
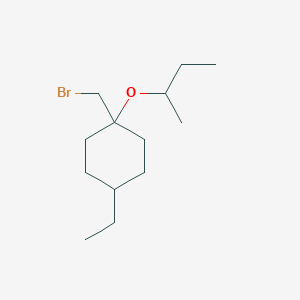

![tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
![5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride](/img/structure/B13627567.png)

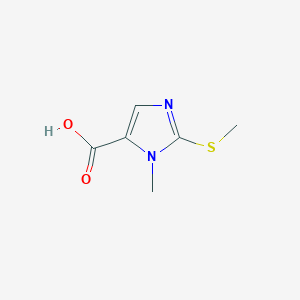
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
